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Compound of Interest

Compound Name: 2-Octenal

Cat. No.: B1238114 Get Quote

This guide provides an in-depth analysis of the spectroscopic data for (E)-2-Octenal, a
medium-chain α,β-unsaturated aldehyde. It is intended for researchers, scientists, and

professionals in drug development and chemical analysis who utilize spectroscopic techniques

for molecular characterization. This document covers Nuclear Magnetic Resonance (NMR),

Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presenting quantitative data in

structured tables, detailing experimental protocols, and visualizing analytical workflows.

Molecular Structure
(E)-2-Octenal is an organic compound with the chemical formula C₈H₁₄O. Its structure consists

of an eight-carbon chain with a double bond between C2 and C3, and an aldehyde functional

group at the C1 position. The "(E)" designation indicates that the alkyl groups are on opposite

sides of the double bond (trans configuration).

IUPAC Name: (E)-oct-2-enal Molecular Weight: 126.20 g/mol [1] CAS Number: 2548-87-0[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of

a molecule. For (E)-2-Octenal, both ¹H and ¹³C NMR provide critical data for structural

confirmation.

¹H NMR Data
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The ¹H NMR spectrum provides information about the number of different types of protons,

their chemical environment, and their connectivity through spin-spin coupling. The spectrum of

(E)-2-Octenal is characterized by distinct signals for the aldehydic, vinylic, allylic, and aliphatic

protons.

Table 1: ¹H NMR Spectroscopic Data for (E)-2-Octenal

Assignment Proton
Chemical Shift

(δ, ppm)
Multiplicity

Coupling

Constant (J,

Hz)

A -CHO 9.50
Doublet of

Triplets (dt)

J(A,C) = 7.8,

J(A,B) ≈ 1

B H-C3 6.86
Doublet of

Triplets (dt)

J(B,C) = 15.6,

J(B,D) = 6.9

C H-C2 6.12
Doublet of

Triplets (dt)

J(C,B) = 15.6,

J(C,A) = 7.8

D -CH₂- (C4) 2.33 Quartet (q)
J(D,B) ≈ 6.9,

J(D,E) ≈ 7.4

E -(CH₂)₃- (C5-C7) 1.19 - 1.69 Multiplet (m) -

F -CH₃ (C8) 0.90 Triplet (t) J(F,E) ≈ 7.0

Data sourced from CDCl₃ solvent.[3][4] The large coupling constant (15.6 Hz) between protons

B and C confirms the trans (E) configuration of the double bond.[4]

¹³C NMR Data
The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical

environments. The carbonyl carbon of the aldehyde is highly deshielded and appears

significantly downfield.

Table 2: ¹³C NMR Spectroscopic Data for (E)-2-Octenal

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1238114?utm_src=pdf-body
https://www.benchchem.com/product/b1238114?utm_src=pdf-body
https://spectrabase.com/spectrum/7ohikyPwlPP
https://www.chemicalbook.com/SpectrumEN_2548-87-0_1HNMR.htm
https://www.chemicalbook.com/SpectrumEN_2548-87-0_1HNMR.htm
https://www.benchchem.com/product/b1238114?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1238114?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carbon Atom Chemical Shift (δ, ppm)

C1 (-CHO) 194.2

C3 158.7

C2 133.5

C4 32.8

C5 31.5

C6 28.0

C7 22.5

C8 (-CH₃) 14.0

Note: Data represents typical chemical shift values for α,β-unsaturated aldehydes and may

vary slightly based on experimental conditions.[5][6]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 2-Octenal shows characteristic absorptions for the aldehyde and the α,β-

unsaturated system.

Table 3: Key IR Absorption Bands for (E)-2-Octenal

Vibrational Mode Frequency (cm⁻¹) Intensity Functional Group

C-H stretch

(aldehyde)
~2720 and ~2820 Medium, Sharp Aldehyde (-CHO)

C=O stretch

(conjugated)
1685 - 1710 Strong, Sharp

α,β-Unsaturated

Aldehyde

C=C stretch (alkene) ~1640 Medium Alkene

C-H stretch (alkane) 2850 - 3000 Strong Alkyl Chain
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Note: Conjugation lowers the C=O stretching frequency from the typical 1720-1740 cm⁻¹ for a

saturated aldehyde.[7][8][9] The presence of two distinct C-H stretching bands around 2720

cm⁻¹ and 2820 cm⁻¹ is highly diagnostic for an aldehyde.[7][9]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification and structural elucidation.

Table 4: Major Mass Fragments for (E)-2-Octenal (Electron Ionization)

m/z
Relative Intensity

(%)

Possible Fragment

Ion

Fragmentation

Pathway

126 ~1.1 [C₈H₁₄O]⁺˙ Molecular Ion (M⁺˙)

97 ~13.7 [M - C₂H₅]⁺ Loss of ethyl radical

83 ~61.8 [M - C₃H₇]⁺ Loss of propyl radical

70 ~70.7 [C₄H₆O]⁺˙
McLafferty

Rearrangement

55 ~84.6 [C₄H₇]⁺ Allylic cleavage

41 100.0 [C₃H₅]⁺
Allyl cation (Base

Peak)

Data obtained from Electron Ionization (EI) at 70 eV.[1][4] The molecular ion peak is observed

at m/z 126, confirming the molecular formula.[4] The fragmentation pattern is characteristic of

aliphatic aldehydes, including α-cleavage and the McLafferty rearrangement, which gives rise

to the prominent peak at m/z 70.[9][10]

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented.

NMR Sample Preparation and Acquisition
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Sample Preparation: Accurately weigh 10-20 mg of 2-Octenal for ¹H NMR (or 30-50 mg for

¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,

Chloroform-d, CDCl₃) in a clean vial.[11][12]

Transfer: Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5

mm NMR tube to a height of 4-5 cm.[11] Ensure no solid particles are present; filter if

necessary.[12]

Spectrometer Setup: Insert the tube into the NMR spectrometer. The instrument will lock

onto the deuterium signal of the solvent to stabilize the magnetic field.

Shimming & Tuning: Perform shimming (either manually or automatically) to optimize the

magnetic field homogeneity, which sharpens the spectral lines. Tune the probe to the desired

nucleus (¹H or ¹³C) to maximize signal reception.[11]

Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, spectral

width, relaxation delay) and acquire the spectrum. For ¹³C NMR, a greater number of scans

is typically required due to the low natural abundance of the ¹³C isotope.[12]

IR Spectrum Acquisition (ATR-FTIR)
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (e.g.,

diamond or zinc selenide) is clean. Record a background spectrum of the empty crystal.

Sample Application: Place a single drop of neat (undiluted) 2-Octenal directly onto the

center of the ATR crystal.

Data Collection: Lower the ATR press to ensure good contact between the sample and the

crystal. Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

Processing: The acquired spectrum is automatically ratioed against the background

spectrum to produce the final absorbance or transmittance IR spectrum. Clean the crystal

thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrum Acquisition (GC-MS)
Sample Preparation: Prepare a dilute solution of 2-Octenal (e.g., 1 mg/mL) in a volatile

organic solvent such as dichloromethane or hexane.
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GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph

(GC). The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary

column (e.g., DB-5ms), which separates the analyte from any impurities.

Ionization: As 2-Octenal elutes from the GC column, it enters the ion source of the Mass

Spectrometer. It is typically bombarded with electrons (Electron Ionization, EI) at a standard

energy of 70 eV, causing it to ionize and fragment.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole),

which separates them based on their mass-to-charge ratio (m/z).

Detection: A detector records the abundance of each ion, generating a mass spectrum that

plots relative intensity versus m/z.

Data Interpretation Workflows
The following diagrams illustrate the logical workflow for spectroscopic analysis and how the

combined data leads to structural elucidation.

Sample Preparation

NMR Analysis IR Analysis MS Analysis

2-Octenal Sample

NMR Acquisition
(¹H & ¹³C)

Analyze

IR Acquisition
(FTIR-ATR)

Analyze

MS Acquisition
(GC-MS, EI)

Analyze

Chemical Shifts,
Coupling Constants

Absorption Frequencies
(cm⁻¹)

m/z Values,
Fragmentation Pattern

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1238114?utm_src=pdf-body
https://www.benchchem.com/product/b1238114?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1238114?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: General workflow for the spectroscopic analysis of 2-Octenal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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